An In-depth Technical Guide to 7-Chloro-1H-pyrazolo[4,3-b]pyridine
An In-depth Technical Guide to 7-Chloro-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a privileged scaffold for the design of molecules that can interact with a wide array of biological targets, most notably protein kinases. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Core Compound Identification and Properties
Chemical Identity
The fundamental details of 7-Chloro-1H-pyrazolo[4,3-b]pyridine are crucial for its unambiguous identification and use in a research setting.
| Identifier | Value |
| CAS Number | 94220-43-6[1][2][3] |
| IUPAC Name | 7-chloro-1H-pyrazolo[4,3-b]pyridine[3] |
| Molecular Formula | C₆H₄ClN₃[1][3] |
| Molecular Weight | 153.57 g/mol [1][3] |
| Synonyms | 1H-Pyrazolo[4,3-b]pyridine, 7-chloro-[3] |
Physicochemical Properties
The following table summarizes the key computed and available experimental physicochemical properties of the compound. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Physical State | Solid | |
| Boiling Point | 308.2 °C at 760 mmHg (Predicted) | |
| XLogP3 | 1.2 (Predicted) | [3] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Synthesis and Reactivity
Rationale for Synthetic Approach
The synthesis of pyrazolo[4,3-b]pyridines can be approached in several ways, primarily by constructing the pyridine ring onto a pre-existing pyrazole or vice versa. A highly effective and frequently employed strategy for this class of compounds involves the annulation of a pyrazole ring onto a suitably functionalized pyridine precursor. One of the most robust methods starts from readily available 2-chloro-3-nitropyridines. This approach is advantageous due to the commercial availability of the starting materials and the well-established reactivity of the nitro and chloro substituents, which allows for sequential and regioselective reactions.
Proposed Synthetic Pathway
An efficient synthesis of 7-Chloro-1H-pyrazolo[4,3-b]pyridine can be achieved through a multi-step sequence starting from a 2,6-dichloro-3-nitropyridine derivative. The key steps involve a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization.
Caption: Proposed synthetic workflow for 7-Chloro-1H-pyrazolo[4,3-b]pyridine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on established methodologies for the synthesis of related pyrazolopyridines[5].
Step 1: Synthesis of 2-Chloro-6-hydrazinyl-3-nitropyridine
-
To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol at 0°C, add hydrazine hydrate (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate hydrazinylpyridine.
Step 2: Reductive Cyclization to form 7-Chloro-1H-pyrazolo[4,3-b]pyridine
-
Suspend the 2-chloro-6-hydrazinyl-3-nitropyridine (1.0 eq) in a mixture of acetic acid and ethanol.
-
Heat the suspension to reflux and add iron powder (3.0 eq) portion-wise over 30 minutes.
-
Maintain the reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 7-Chloro-1H-pyrazolo[4,3-b]pyridine.
Reactivity Profile
The reactivity of 7-Chloro-1H-pyrazolo[4,3-b]pyridine is dictated by the presence of the chloro substituent and the fused pyrazole and pyridine rings.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 7-position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is central to the derivatization of the scaffold in medicinal chemistry programs.
-
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be functionalized through alkylation or arylation reactions, allowing for the introduction of diverse substituents to modulate the compound's properties.
-
Metal-Catalyzed Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce aryl, heteroaryl, amino, and alkynyl groups, respectively.
Applications in Drug Discovery
Role as a Kinase Inhibitor Scaffold
The pyrazolo[4,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors[6]. Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. The 7-chloro substituent serves as a key handle for introducing further modifications to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Mechanism of action as a kinase inhibitor.
Derivatives of the pyrazolo[4,3-b]pyridine scaffold have shown inhibitory activity against a range of kinases implicated in cancer and other diseases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various cancers. Pyrazolo[4,3-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.
-
Activin Receptor-Like Kinase 5 (ALK5): ALK5 is a key component of the TGF-β signaling pathway, which is involved in cancer progression and fibrosis. 7-substituted pyrazolo[4,3-b]pyridines have been optimized as ALK5 inhibitors with improved drug-like properties[7].
-
Other Kinases: The versatility of this scaffold has led to its exploration as an inhibitor of numerous other kinases, demonstrating its broad applicability in drug discovery[8].
Spectroscopic Characterization
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the heterocyclic system.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the chlorine (C7) will exhibit a characteristic chemical shift. The chemical shifts of the other carbons in the aromatic rings will also be indicative of their electronic environment[9][10].
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (153.57 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak)[11].
Safety and Handling
GHS Classification (Predicted)
While a specific GHS classification for 7-Chloro-1H-pyrazolo[4,3-b]pyridine is not available, information for the related isomer, 7-Chloro-1H-pyrazolo[4,3-c]pyridine, suggests the following potential hazards[12][13]:
-
Pictogram: Skull and Crossbones (GHS06)
-
Signal Word: Danger
-
Hazard Statement: H301 (Toxic if swallowed)
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Handling and Storage Recommendations
-
Personal Protective Equipment: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: Use in a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, keeping it at 2-8°C under an inert atmosphere is recommended[2].
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
7-Chloro-1H-pyrazolo[4,3-b]pyridine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of potent and selective kinase inhibitors. Its synthesis is achievable through established chemical transformations, and its reactivity allows for extensive derivatization to optimize biological activity and pharmacokinetic properties. As research into targeted therapies continues to expand, the importance of heterocyclic scaffolds like 7-Chloro-1H-pyrazolo[4,3-b]pyridine in the design of next-generation therapeutics is poised to grow.
References
-
P&S Chemicals. 7-Chloro-1h-pyrazolo 4,3-b pyridine. [Link]
-
PubChem. 7-Chloro-1H-pyrazolo[4,3-b]pyridine | C6H4ClN3 | CID 13747176. [Link]
-
AA Blocks. 94220-43-6 | MFCD02094088 | 7-Chloro-1H-pyrazolo[4,3-b]pyridine. [Link]
- Duan, W., et al. (2016). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 8(11), 1247–1265.
-
RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. [Link]
-
AA Blocks. 94220-43-6 | MFCD02094088 | 7-Chloro-1H-pyrazolo[4,3-b]pyridine. [Link]
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]
-
PubChem. GHS Classification Summary (Rev.9, 2021). [Link]
-
PubChem. GHS Classification Summary. [Link]
-
Journal of Medicinal Chemistry. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
PubChem. GHS Classification Summary (Rev.9, 2021). [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
PubChem. GHS Classification Summary. [Link]
-
Journal of Medicinal Chemistry. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]
-
PubChem. GHS Classification Summary. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 7-Chloro-1H-pyrazolo[4,3-b]pyridine | C6H4ClN3 | CID 13747176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Chloro-1H-pyrazolo[4,3-b]pyridine - CAS:94220-43-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. aablocks.com [aablocks.com]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. testbook.com [testbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
